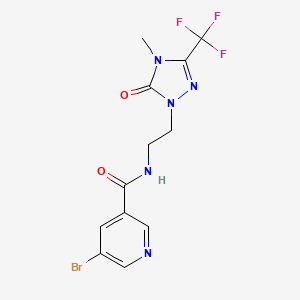

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is an intricate organic compound known for its multifaceted applications. Combining elements from the halogen and triazole families, this compound leverages the unique properties of its functional groups to serve various scientific and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps. Here’s a generalized route:

Formation of the Triazole Ring: : This begins with the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the core triazole structure.

Introduction of the Bromine Atom: : Bromination can be achieved using a brominating agent such as N-bromosuccinimide in a solvent like chloroform.

Alkylation: : The ethyl linkage is established via alkylation reactions, often using an alkyl halide under basic conditions.

Amidation: : Final coupling with nicotinic acid or its derivatives results in the formation of the desired nicotinamide compound.

Industrial Production Methods

Industrial methods follow similar pathways but are optimized for scale. Use of continuous flow reactors, advanced purification techniques like chromatography, and automation of the reaction conditions ensure higher yields and purity on a commercial scale.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation, typically affecting the triazole and methyl groups.

Reduction: : Reduction processes could potentially target the bromine or amide functionalities.

Substitution: : Nucleophilic substitution reactions can modify the bromine atom or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide in an appropriate solvent.

Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Strong nucleophiles like thiols or amines under mild to moderate conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide has several applications:

Chemistry: : Utilized in the synthesis of complex organic molecules, serving as a precursor or intermediate.

Biology: : Employed in studies involving enzyme inhibition, given its structural similarity to natural biomolecules.

Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

Industry: : Used in material sciences for developing novel polymers and coatings.

Mecanismo De Acción

The compound’s biological activity is primarily due to its interaction with molecular targets such as enzymes or receptors:

Enzyme Inhibition: : The triazole and nicotinamide groups mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.

Pathways: : It can disrupt pathways by altering the normal biochemical processes, leading to therapeutic effects or biochemical insights.

Comparación Con Compuestos Similares

Unique Aspects

What sets 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide apart is its trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to similar compounds.

List of Similar Compounds

5-bromo-N-ethyl-nicotinamide

N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide

5-bromo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole

Actividad Biológica

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide (CAS Number: 1421459-98-4) is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF3N4O3, with a molecular weight of 435.2 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

The mechanism of action for triazole derivatives typically involves the inhibition of specific enzymes or pathways in target organisms. For instance, triazoles can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption. The trifluoromethyl group may enhance binding affinity to biological targets due to its electronegative nature.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has also been documented. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival . For instance, derivatives similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung cancer) | 49.85 |

| Compound E | HeLa (Cervical cancer) | 26.00 |

| Compound F | MCF7 (Breast cancer) | 37.50 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in PMC evaluated the antibacterial activity of various triazole derivatives against multiple strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity .

- Anticancer Screening : Another investigation focused on the anticancer properties of triazole derivatives where it was found that certain modifications on the triazole ring significantly improved cytotoxicity against breast and lung cancer cell lines .

Propiedades

IUPAC Name |

5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3N5O2/c1-20-10(12(14,15)16)19-21(11(20)23)3-2-18-9(22)7-4-8(13)6-17-5-7/h4-6H,2-3H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVXWSDFCVVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.